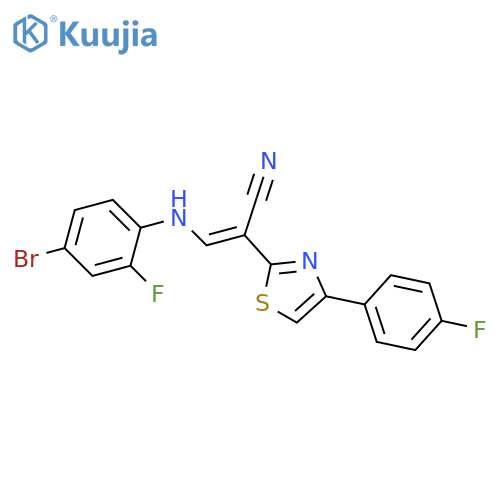

Cas no 864923-48-8 ((2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile

- (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

- 2-Thiazoleacetonitrile, α-[[(4-bromo-2-fluorophenyl)amino]methylene]-4-(4-fluorophenyl)-

-

- インチ: 1S/C18H10BrF2N3S/c19-13-3-6-16(15(21)7-13)23-9-12(8-22)18-24-17(10-25-18)11-1-4-14(20)5-2-11/h1-7,9-10,23H/b12-9+

- InChIKey: MTIOSBSDUUTBLK-FMIVXFBMSA-N

- ほほえんだ: C(#N)/C(/C1=NC(C2=CC=C(F)C=C2)=CS1)=C\NC1=CC=C(Br)C=C1F

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0837-0544-20μmol |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0837-0544-5μmol |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0837-0544-15mg |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0837-0544-2μmol |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0837-0544-10mg |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0837-0544-5mg |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0837-0544-20mg |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0837-0544-10μmol |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0837-0544-1mg |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0837-0544-30mg |

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

864923-48-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

9. Back matter

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

(2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrileに関する追加情報

Compound CAS No. 864923-48-8: (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile

Introduction

The compound with CAS No. 864923-48-8, named as (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a thiazole ring, a nitrile group, and multiple halogen substituents. The presence of these functional groups makes it a valuable candidate for exploring its applications in drug design, material science, and catalytic processes.

Structural Analysis

The molecular structure of this compound is intriguing due to the combination of a thiazole ring system and a nitrile group. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is known for its stability and reactivity in various chemical reactions. The substitution pattern on the thiazole ring includes a 4-fluorophenyl group at position 4, which introduces electronic effects that can influence the reactivity of the molecule. Additionally, the nitrile group at position 2 of the propene chain introduces polarity and can participate in hydrogen bonding or other non-covalent interactions.

Synthesis and Properties

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and possibly cyclization processes. The presence of bromine and fluorine substituents suggests that this compound may have been synthesized using halogenation techniques or through the use of aryl halides as intermediates. Recent advancements in catalytic methods, such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), could have been employed to construct the aryl-thiazole moiety efficiently.

Applications in Pharmacology

Given its structural complexity and the presence of bioactive functional groups, this compound is likely to exhibit interesting pharmacological properties. Thiazole-containing compounds are known for their anti-inflammatory, antitumor, and antimicrobial activities. The substitution pattern on the aromatic rings (bromo and fluoro groups) can modulate the electronic properties of the molecule, potentially enhancing its bioavailability or targeting specific biological pathways.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design due to their ability to improve pharmacokinetic profiles. For instance, fluorine substitution can increase lipophilicity while maintaining or enhancing solubility in aqueous media. Similarly, bromine substitution can serve as a leaving group in certain biochemical transformations or act as an electron-withdrawing group to stabilize reactive intermediates.

Chemical Reactivity and Potential Uses

The nitrile group in this compound is another key feature that contributes to its reactivity. Nitriles can undergo various transformations such as hydrolysis to carboxylic acids or reduction to amines under specific conditions. These transformations could be exploited to generate derivatives with enhanced functionality or bioactivity.

In terms of potential applications beyond pharmacology, this compound could serve as a building block for constructing more complex molecules or materials with tailored properties. For example, the thiazole ring could be incorporated into polymer structures for advanced materials science applications.

Conclusion

In summary, (2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 864923-48-8) is a versatile compound with promising applications in multiple fields due to its unique structure and functional groups. Its synthesis represents a significant achievement in organic chemistry, while its potential uses span from drug discovery to advanced materials development.

864923-48-8 ((2E)-3-(4-bromo-2-fluorophenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile) 関連製品

- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)

- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)

- 73069-25-7((±)-Praeruptorin A)

- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)

- 88964-99-2(6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)

- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)

- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)

- 1214365-20-4(3,5-Di(pyridin-4-yl)picolinonitrile)

- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)

- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)